Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate
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Description
“Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the nitrogen atom makes pyrroles a type of heterocycle. They are colorless volatile liquids that darken readily upon exposure to air, and are usually prepared by reaction of secondary amines with α,β-unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate” would be based on the pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The compound also contains methyl and carboxylate groups, which would be attached to the pyrrole ring .Chemical Reactions Analysis
Pyrroles are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, much like benzene. The most common site of reaction is the C-2 position, due to the increased electron density from the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrroles generally have a low melting point and are usually colorless volatile liquids . They have a characteristic odor and are soluble in water and organic solvents .Safety and Hazards
Future Directions
The study of pyrroles and their derivatives is an active area of research in organic chemistry, due to their presence in many biologically active compounds. Future research may focus on developing new synthetic methods, studying their reactivity, or exploring their potential uses in medicine and other fields .
properties
IUPAC Name |
methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-5-11(15)13-7-9-6-10(12(16)17-4)8(2)14(9)3/h5-6H,1,7H2,2-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJILCGANBCHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CNC(=O)C=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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